5-bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine
Overview
Description
Molecular Structure Analysis
The molecular structure of “5-bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine” is not directly provided in the available resources .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” are not directly provided in the available resources .Scientific Research Applications
Fluorescent Chemosensors
The related pyrrolopyridine derivatives have been utilized as fluorescent chemosensors. For example, pyrrolo[3,4-c]pyridine-based fluorophores show high selectivity for Fe3+/Fe2+ cations, demonstrating their utility in bioimaging and metal ion detection in living cells (Maity et al., 2018).
Material Synthesis
Hyperbranched poly[bis(alkylene)pyridinium]s have been synthesized from derivatives of pyridine, indicating the role of pyrrolopyridine structures in creating new polymeric materials with potential applications in electronics and nanotechnology (Monmoton et al., 2008).
Spectroscopic and Optical Studies
Spectroscopic and optical studies, including density functional theory (DFT) analysis, of related pyrrolopyridine compounds have been conducted to understand their electronic structure and potential applications in optoelectronics and as sensors (Vural & Kara, 2017).
Synthesis of Biologically Active Compounds
Derivatives of pyrrolopyridine have been used as intermediates in the synthesis of biologically active compounds, including potential pharmaceuticals. This underscores the compound's role in drug discovery and medicinal chemistry (Wang et al., 2016).
Heterocyclic Chemosensors
Pyrrolopyridine frameworks have also been applied in the development of heterocyclic chemosensors, indicating their importance in analytical chemistry for the selective detection of ions or molecules (Maity & Govindaraju, 2010).
Synthetic Methodologies
Research has developed synthetic methodologies for constructing the pyrrolopyridine framework, illustrating the compound's central role in organic synthesis and the development of novel synthetic routes (Alekseyev et al., 2015).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 5-bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine is the Fibroblast Growth Factor Receptor (FGFR) . The FGFR family consists of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . These receptors play an essential role in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes .
Mode of Action
Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This results in the activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt . This compound inhibits this process by acting as a potent inhibitor of FGFR1, 2, and 3 .
Biochemical Pathways
The abnormal activation of the FGFR signaling pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers . By inhibiting FGFR, this compound can potentially prevent the initiation, progression, and resistance to cancer therapy .
Result of Action
In vitro studies have shown that this compound can inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is stored at room temperature , suggesting that it is stable under normal conditions.
Biochemical Analysis
Biochemical Properties
5-Bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine has been found to exhibit potent activities against fibroblast growth factor receptors (FGFR1, 2, and 3) . This interaction with FGFRs suggests that this compound may play a role in signal transduction pathways that regulate organ development, cell proliferation and migration, and angiogenesis .
Cellular Effects
In vitro studies have shown that this compound can inhibit cell proliferation and induce apoptosis in breast cancer 4T1 cells . Additionally, it has been observed to significantly inhibit the migration and invasion of these cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to fibroblast growth factors, leading to the dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail of the receptor . This results in the activation of downstream signaling pathways, including RAS–MEK–ERK, PLCγ, and PI3K–Akt .
Properties
IUPAC Name |
5-bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrFN2/c8-5-3-11-7-4(6(5)9)1-2-10-7/h1-3H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUJVSTYUTMVCSG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC=C(C(=C21)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrFN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50696634 | |
Record name | 5-Bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50696634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1172067-95-6 | |
Record name | 5-Bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50696634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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